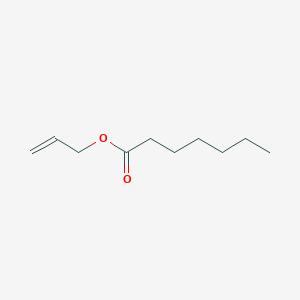

Allyl Heptanoate

描述

属性

IUPAC Name |

prop-2-enyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWKGDGUQTWDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044754 | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.885 | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-19-8 | |

| Record name | Allyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl heptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU4CYG9V68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Heptanoate (B1214049)

Introduction

Allyl heptanoate, also known as prop-2-enyl heptanoate, is an organic compound classified as a fatty acid ester.[1][2] It is a colorless to pale yellow liquid recognized for its strong, sweet, fruity aroma, often likened to pineapple and banana with waxy, tropical nuances.[3][4] This compound is utilized extensively as a flavoring agent in the food industry and as a fragrance ingredient in perfumery and cosmetics.[5] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure

This compound is the ester formed from the condensation of heptanoic acid and allyl alcohol. Its structure consists of a seven-carbon heptanoate chain attached to a three-carbon allyl group via an ester linkage.

Key Structural Identifiers:

-

IUPAC Name: prop-2-enyl heptanoate

-

Synonyms: Allyl heptylate, Allyl enanthate, 2-Propenyl heptanoate

-

CAS Number: 142-19-8

-

Molecular Formula: C₁₀H₁₈O₂

-

SMILES: CCCCCCC(=O)OCC=C

-

InChI Key: SJWKGDGUQTWDRV-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound exhibits a range of physical and chemical properties that are critical to its application and handling. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Fruity, pineapple-like, with banana and waxy notes | |

| Melting Point | -66 °C | |

| Boiling Point | 210-212 °C at 760 mmHg | |

| Density | 0.880 - 0.885 g/mL at 25 °C | |

| Refractive Index | 1.426 - 1.430 at 20 °C | |

| Vapor Pressure | 0.16 mmHg at 25 °C | |

| Flash Point | 180 °F (82.2 °C) | |

| Solubility | Insoluble in water; soluble in methanol | |

| logP (Octanol/Water) | 3.2 (Predicted) |

Experimental Protocols

Synthesis via Fischer Esterification

A prevalent method for synthesizing this compound is through the direct Fischer esterification of allyl alcohol with heptanoic acid. This acid-catalyzed reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side.

-

Reactants: Heptanoic acid and allyl alcohol.

-

Catalyst: A strong acid, such as concentrated sulfuric acid, is commonly used.

-

Procedure:

-

Heptanoic acid and a slight excess of allyl alcohol are combined in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux. A Dean-Stark apparatus can be employed to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester.

-

The reaction is monitored for completion, typically by techniques like gas chromatography (GC).

-

Upon completion, the mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The final product is purified by distillation under reduced pressure.

-

A patented process also describes a method where an alkylcarboxylic allyl ester is added at the start of the reaction between an alkylcarboxylic acid and allyl alcohol in the presence of a catalyst acid, which can improve the sensory properties of the final product.

Caption: General workflow for the synthesis of this compound.

Biological Information and Metabolism

This compound is classified as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use as a flavoring agent.

In biological systems, it is anticipated that this compound is metabolized through hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. This process yields allyl alcohol and heptanoic acid. Heptanoic acid, an odd-chain fatty acid, can be further metabolized through β-oxidation. Allyl alcohol can be oxidized by alcohol dehydrogenase to acrolein, a reactive and cytotoxic aldehyde.

Due to the formation of allyl alcohol and subsequently acrolein, the toxicology of allyl esters is a subject of consideration. However, when used as a flavoring agent at current intake levels, it is not considered a safety concern.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance. | |

| GC-MS | The mass spectrum typically shows characteristic fragmentation patterns for the ester. | |

| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band corresponding to the C=O stretch of the ester group. | |

| Raman Spectroscopy | Raman spectral data has also been reported. |

References

Physical properties of allyl heptanoate (boiling point, density)

An In-Depth Technical Guide on the Physical Properties of Allyl Heptanoate (B1214049) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allyl heptanoate, specifically its boiling point and density. It is intended for an audience of researchers, scientists, and professionals in drug development who require precise data and methodologies for the application and synthesis of this compound.

Physical Properties of this compound

This compound, also known as 2-propenyl heptanoate, is an ester characterized by its fruity, pineapple-like aroma. A clear understanding of its physical constants is crucial for its application in various scientific and industrial fields.

Data Summary

The quantitative physical properties of this compound are summarized below. These values are consistently reported across various chemical data sources.

| Physical Property | Value | Measurement Conditions |

| Boiling Point | 210-212 °C | At standard atmospheric pressure (760.00 mm Hg)[1][2][3][4] |

| Density | 0.880-0.885 g/mL | At 25 °C[1] |

Experimental Protocols

The determination of the physical properties of a chemical compound requires precise experimental procedures to ensure accuracy and reproducibility. The following sections detail the standard methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation

-

Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a heating source (heating mantle), a distillation head, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

A sample of this compound is placed into the round-bottom flask with boiling chips to ensure smooth boiling.

-

The sample is gently heated.

-

The temperature is monitored as the vapor rises and surrounds the thermometer bulb.

-

The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, and condensate is actively forming on the thermometer.

-

-

Pressure Correction: For high accuracy, the recorded boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure deviates.

Density Determination

Density is the mass of a substance per unit volume and is a key indicator of purity.

Methodology: Pycnometry

-

Apparatus: A pycnometer, a glass flask with a precise and known volume, is used. An analytical balance is required for accurate mass measurements.

-

Procedure:

-

The pycnometer is cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known, constant temperature (e.g., 25 °C) in a water bath.

-

The filled pycnometer is weighed.

-

The mass of the this compound is determined by subtracting the empty mass from the filled mass.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Synthesis of this compound: A Workflow

This compound is commonly synthesized through the Fischer esterification of allyl alcohol with heptanoic acid in the presence of an acid catalyst. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Caption: A logical workflow for the synthesis of this compound.

Example Synthesis Protocol

An illustrative experimental protocol for the synthesis of this compound is as follows:

-

Reactor Setup: A reactor equipped with a heating mantle, stirrer, thermometer, and a Dean-Stark apparatus for water removal is charged with heptanoic acid and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.

-

Reaction: The mixture is heated to 130-140 °C. Allyl alcohol is then added dropwise over a period of several hours.

-

Water Removal: The water produced during the esterification is continuously removed as an azeotrope with the reactants, which is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters - Google Patents [patents.google.com]

- 3. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 4. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

Allyl Heptanoate: A Technical Guide for Researchers

Allyl Heptanoate (B1214049): A Comprehensive Technical Overview for Scientific and Drug Development Applications

This technical guide provides an in-depth analysis of allyl heptanoate, a key ester with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and metabolic pathways, offering valuable information for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is an organic compound classified as an ester of heptanoic acid and allyl alcohol.[1]

-

CAS Number: 142-19-8[2]

-

IUPAC Name: prop-2-enyl heptanoate[3]

-

Synonyms: Allyl enanthate, allyl heptoate, 2-propenyl heptanoate, heptanoic acid allyl ester[4][5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid recognized for its strong, sweet, fruity aroma reminiscent of pineapple and banana. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Density | 0.885 g/mL at 25 °C | |

| Boiling Point | 210-212 °C at 760 mmHg | |

| Melting Point | -66 °C | |

| Flash Point | 180 °F (82.2 °C) | |

| Refractive Index | 1.426-1.430 at 20 °C | |

| Water Solubility | 63 mg/L at 20 °C (Insoluble) | |

| LogP | 3.97 |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (heptanoic acid) with an alcohol (allyl alcohol).

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound. Researchers should adapt this procedure based on laboratory conditions and safety protocols.

Materials:

-

Heptanoic acid

-

Allyl alcohol (in excess)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol. The excess alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Washing:

-

Wash the organic layer with water to remove the excess allyl alcohol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine to remove any remaining water-soluble impurities.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude this compound can be purified by distillation under reduced pressure. The pure product is collected at its boiling point of 210-212 °C.

Visualization of Key Pathways

Synthesis Workflow

The synthesis of this compound via Fischer esterification can be visualized as a straightforward workflow, from reactants to the final purified product.

Metabolic Pathway

From a toxicological and drug development perspective, understanding the metabolic fate of this compound is crucial. In biological systems, it undergoes hydrolysis, followed by the metabolism of its constituent parts.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its applications extend to the development of polymers and agrochemicals. For professionals in drug development, understanding the metabolism and potential toxicity of ester-containing compounds is critical, and this compound can serve as a model compound for such studies. The hydrolysis of the ester bond and the subsequent metabolism of allyl alcohol to reactive intermediates like acrolein are of particular toxicological interest.

Safety and Handling

This compound is considered moderately toxic by ingestion and skin contact and is a human skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of Allyl Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for allyl heptanoate (B1214049), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for allyl heptanoate.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | 5.98 - 5.88 | m | |

| H-3' (trans) | 5.30 | dq | J = 17.2, 1.5 |

| H-3' (cis) | 5.21 | dq | J = 10.4, 1.3 |

| H-1' | 4.57 | dt | J = 5.7, 1.4 |

| H-2 | 2.31 | t | J = 7.5 |

| H-3 | 1.68 - 1.58 | m | |

| H-4, H-5, H-6 | 1.35 - 1.25 | m | |

| H-7 | 0.89 | t | J = 6.8 |

Note: The chemical shifts are referenced to a standard solvent signal. Multiplicity is abbreviated as m (multiplet), dq (doublet of quartets), dt (doublet of triplets), and t (triplet).

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C=O) | 173.4 |

| C-2' | 132.3 |

| C-3' | 118.1 |

| C-1' | 65.0 |

| C-2 | 34.4 |

| C-4 | 31.5 |

| C-3 | 28.9 |

| C-5 | 24.9 |

| C-6 | 22.5 |

| C-7 | 14.0 |

Note: The chemical shifts are referenced to a standard solvent signal.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (alkene) |

| 2957, 2931, 2859 | Strong | C-H stretch (alkane) |

| 1742 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (alkene) |

| 1171 | Strong | C-O stretch (ester) |

| 988, 925 | Strong | =C-H bend (alkene) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 85 | [C₃H₇]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 71 | 30 | [C₅H₁₁]⁺ |

| 85 | 20 | [C₆H₁₃]⁺ |

| 113 | 15 | [CH₃(CH₂)₅CO]⁺ (Heptanoyl cation) |

| 129 | 5 | [M - C₃H₅]⁺ |

| 170 | <5 | [M]⁺ (Molecular ion) |

Experimental Protocol for Mass Spectrometry

Sample Introduction: this compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. The GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column.

Ionization: Electron Ionization (EI) is a common method used for this type of analysis. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

An In-depth Technical Guide on the Natural Occurrence of Allyl Heptanoate in Fruits and Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl heptanoate (B1214049) (also known as allyl enanthate) is an organic ester with the molecular formula C₁₀H₁₈O₂. It is characterized by a strong, fruity aroma, often described as reminiscent of pineapple and banana with creamy, cognac-like notes[1][2]. This volatile organic compound is utilized as a flavor and fragrance ingredient in the food and cosmetic industries[3]. While widely synthesized for commercial use, there is evidence of its natural occurrence in the plant and fungal kingdoms. This technical guide provides a comprehensive overview of the natural sources of allyl heptanoate, methodologies for its detection and analysis, and a discussion of its potential biosynthetic pathways.

Natural Occurrence of this compound

This compound has been identified as a natural volatile component in specific fruits and fungi. However, there are some conflicting reports in the literature regarding its natural presence, with some sources stating it has not been found to occur naturally[3]. Despite this, reputable databases and assessments have cited its presence in the following natural sources.

Occurrence in Fruits

This compound has been reported to be present in the karanda fruit (Carissa carandas)[3]. This fruit, native to the Indian subcontinent, is known for its rich phytochemical profile, including various organic acids, flavonoids, and phenolics. The volatile esters within the fruit contribute to its characteristic aroma and flavor.

Occurrence in Fungi

The presence of this compound has also been documented in mushrooms. The "Volatile Compounds in Food" (VCF) database includes mushrooms as a natural source of this ester. Fungi are known to produce a wide array of volatile organic compounds that play roles in communication, defense, and as metabolic byproducts.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in either Carissa carandas or mushroom species. While the presence of the compound is noted, its concentration levels in these natural matrices have not been published. For context, a related compound, allyl hexanoate, has been quantified in pineapple-based beverages and yogurts, with concentrations ranging from <0.01 to 16.71 mg/L in beverages and 0.02 to 89.41 mg/kg in yogurts. However, it is crucial to note that these values are for a different ester and in different food products.

Table 1: Quantitative Data on this compound in Natural Sources

| Natural Source | Species | Part | Concentration | Reference |

| Fruit | Carissa carandas | Fruit | Data Not Available | |

| Fungus | Mushroom | Fruiting Body | Data Not Available |

Experimental Protocols for Analysis

The identification and quantification of volatile compounds like this compound from complex natural matrices typically involve extraction and chromatographic techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

General Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a general procedure for the analysis of volatile esters from fruit or fungal samples.

-

Sample Preparation :

-

Homogenize a known quantity (e.g., 3-5 g) of the fresh sample (fruit pulp or mushroom tissue).

-

Place the homogenate into a sealed headspace vial (e.g., 20-40 mL).

-

To enhance the release of volatiles, an aqueous salt solution (e.g., 5-30% NaCl) can be added to the vial to increase the ionic strength of the matrix.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) :

-

Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

-

Equilibration : The vial is typically heated (e.g., 40-60 °C) and agitated for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction : The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

-

Desorption : The SPME fiber is immediately inserted into the heated injector port of the GC (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Separation : A capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), is used for chromatographic separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) to elute the compounds based on their boiling points and polarity.

-

Detection : The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Data is acquired in full scan mode (e.g., m/z 30-550) for compound identification. Identification is confirmed by comparing the mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

-

Biosynthesis of this compound

The biosynthesis of esters in plants and fungi is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the final step in the formation of many volatile esters that contribute to the aroma of fruits.

The proposed biosynthetic pathway for this compound involves the condensation of two precursors: allyl alcohol and heptanoyl-CoA .

-

Heptanoyl-CoA Formation : Heptanoyl-CoA is an intermediate in the fatty acid synthesis or degradation pathways. It is a seven-carbon acyl-CoA molecule.

-

Allyl Alcohol Formation : The origin of allyl alcohol in plants is less clearly defined but may arise from the metabolism of allyl-containing compounds or other metabolic pathways.

-

Esterification : An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the heptanoyl group from heptanoyl-CoA to allyl alcohol, forming this compound and releasing coenzyme A (CoA).

While the general mechanism is understood, the specific AATs that exhibit high specificity for both allyl alcohol and heptanoyl-CoA in the relevant fruit and fungal species have not yet been characterized.

Conclusion and Future Directions

This compound is a commercially significant aroma compound that has been identified as a natural constituent of karanda fruit and various mushrooms. While its presence is documented, a notable gap exists in the scientific literature concerning its quantitative levels in these natural sources. The analytical methodologies for its detection are well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthesis is likely mediated by alcohol acyltransferases, following the general pathway for ester formation in biological systems.

For researchers and professionals in drug development and natural product chemistry, future work should focus on:

-

Quantification : Performing quantitative studies to determine the concentration of this compound in different varieties of Carissa carandas and mushroom species at various stages of maturity.

-

Enzyme Characterization : Identifying and characterizing the specific alcohol acyltransferase(s) responsible for this compound biosynthesis in these organisms. This could open avenues for biotechnological production of this valuable flavor compound.

-

Bioactivity Screening : Investigating the potential biological activities of this compound, beyond its organoleptic properties, which may be relevant for pharmaceutical or nutraceutical applications.

References

An In-depth Technical Guide to Allyl Heptanoate: Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl heptanoate (B1214049) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1] This colorless to pale yellow liquid is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumery.[2][3] In the pharmaceutical industry, it can be used as an excipient to impart a more palatable taste or scent to formulations.[2] This technical guide provides a comprehensive overview of allyl heptanoate, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic fate.

Synonyms and Alternative Chemical Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | prop-2-enyl heptanoate |

| CAS Number | 142-19-8[4] |

| EC Number | 205-527-1 |

| FEMA Number | 2031 |

| Molecular Formula | C10H18O2 |

| InChI Key | SJWKGDGUQTWDRV-UHFFFAOYSA-N |

| Synonyms | Allyl enanthate, Allyl heptoate, Allyl heptylate, 2-Propenyl heptanoate, Heptanoic acid, 2-propenyl ester, Heptanoic acid, allyl ester, Allyl n-heptanoate |

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, pineapple-like |

| Melting Point | -66 °C |

| Boiling Point | 210 °C |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | n20/D 1.428 |

| Solubility | Soluble in Methanol |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of heptanoic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.

Materials:

-

Heptanoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add heptanoic acid (1.0 mol), allyl alcohol (1.2 mol, as the limiting reagent), and a suitable solvent such as toluene (100 mL).

-

While stirring, slowly add concentrated sulfuric acid (0.05 mol) as the catalyst.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby driving the equilibrium towards the formation of the ester.

-

Continue the reflux until the theoretical amount of water (1.0 mol) has been collected, or until no more water is observed to be forming. This typically takes several hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

100 mL of water to remove the excess allyl alcohol.

-

100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid (Caution: CO₂ evolution).

-

100 mL of brine to remove any remaining water-soluble impurities.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as fragrance oils or food extracts.

Instrumentation and Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

-

Microsyringe

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Final hold: 5 minutes at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the range of the calibration curve.

-

Injection: Inject the prepared standard solutions and the sample solution into the GC-MS system.

-

Data Acquisition: Acquire the chromatograms and mass spectra for each run.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Metabolic Pathway of this compound

Upon ingestion, this compound is rapidly hydrolyzed to heptanoic acid and allyl alcohol. The subsequent metabolism of allyl alcohol is of toxicological interest.

Caption: The metabolic breakdown of this compound into heptanoic acid and allyl alcohol, followed by the oxidation of allyl alcohol.

References

Allyl Heptanoate: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl heptanoate (B1214049), a synthetic flavoring and fragrance agent, is utilized in a variety of consumer products. This technical guide provides an in-depth review of its toxicological profile and safety data, compiled from a comprehensive analysis of peer-reviewed literature and regulatory assessments. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety evaluation. This document summarizes key findings on acute, subchronic, and reproductive toxicity, as well as genotoxicity, irritation, and sensitization potential. Detailed experimental methodologies for pivotal studies are provided, and all quantitative data are presented in a clear, tabular format for ease of comparison. Furthermore, metabolic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the substance's biological interactions and the scientific processes used for its evaluation.

Chemical and Physical Properties

Allyl heptanoate (CAS No. 142-19-8), also known as allyl heptoate or prop-2-enyl heptanoate, is an ester of allyl alcohol and heptanoic acid.[1][2] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, fruity, pineapple-like | |

| Boiling Point | 210 °C at 760 mmHg | |

| Flash Point | 99 °C | |

| Specific Gravity | 0.880 g/cm³ | |

| Solubility | Insoluble in water |

Metabolism and Toxicokinetics

This compound is rapidly hydrolyzed in the body by esterases, primarily in the small intestine and liver, to its constituent parts: allyl alcohol and heptanoic acid. The toxicity of this compound is largely attributed to its metabolite, allyl alcohol. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and cytotoxic aldehyde. Acrolein can be further oxidized to acrylic acid. This metabolic activation is central to the observed hepatotoxicity.

Toxicological Profile

A summary of the key toxicological endpoints for this compound is presented below.

Acute Toxicity

This compound is classified as harmful if swallowed or in contact with skin. Acute toxicity studies have established the following median lethal dose (LD50) values.

| Species | Route | LD50 | Reference |

| Rat | Oral | 500 mg/kg | |

| Mouse | Oral | 630 mg/kg | |

| Rabbit | Dermal | 810 mg/kg |

Repeated Dose Toxicity

Subchronic toxicity has been evaluated in a 90-day oral study in rodents.

| Study | Species | Dosing | NOAEL | Key Findings | Reference |

| 90-day study (OECD 408) | Wistar Rat | 0, 100, 400, 1500 ppm in diet | 84.25 mg/kg/day (males) | Decreased body weight and food consumption at ≥400 ppm. No mortality or treatment-related effects on hematology, clinical biochemistry, or histopathology. |

Genotoxicity

This compound has been found to be non-genotoxic in a battery of in vitro assays.

| Assay | System | Metabolic Activation | Result | Reference |

| Blue-Screen Assay | Human Cells | With and without S9 | Negative | |

| In Vitro Micronucleus Test | Mammalian Cells | Not specified | Non-clastogenic |

Carcinogenicity

This compound is not classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH).

Reproductive and Developmental Toxicity

Studies conducted according to OECD guidelines indicate no adverse effects on fertility or development at doses that do not cause maternal toxicity.

| Study | Species | Dosing | NOAEL (Developmental) | NOAEL (Fertility) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | OECD 414 | Wistar Rat | 100, 400, 1500 ppm in diet (Gestation days 5-20) | 77.4 mg/kg/day | N/A | No signs of teratogenicity or developmental toxicity. | | | OECD 421 | Sprague Dawley Rat | 0, 10, 30, 100 mg/kg/day (Oral gavage) | 100 mg/kg/day | 100 mg/kg/day | No treatment-related effects on reproductive performance, fertility, or offspring viability. | |

Dermal and Ocular Irritation

This compound is reported to be a skin and eye irritant. A Draize test in rabbits showed moderate skin irritation after 24 hours of exposure to 500 mg.

Skin Sensitization

In a human maximization test, this compound did not induce skin sensitization.

Safety and Risk Assessment

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that this compound is not genotoxic and that the Margin of Exposure (MOE) for repeated dose and reproductive toxicity is adequate at current use levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-0.15 mg/kg body weight, which is equivalent to 0.05 mg/kg of its metabolite, allyl alcohol.

The primary mechanism of toxicity for this compound is linked to the metabolic formation of acrolein from allyl alcohol. Acrolein is a potent electrophile that can deplete cellular glutathione (B108866) (GSH), leading to oxidative stress and cell death. Recent studies suggest that the hepatotoxicity induced by allyl alcohol may involve ferroptosis, an iron-dependent form of regulated cell death.

Experimental Protocols

The toxicological data for this compound are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408)

This study evaluates the subchronic oral toxicity of a substance.

-

Test System: Wistar rats are typically used. Groups of at least 10 male and 10 female animals are assigned to control and at least three dose groups.

-

Administration: The test substance is administered daily in the diet for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues from control and high-dose groups are examined microscopically.

Prenatal Developmental Toxicity Study (based on OECD 414)

This study assesses the potential for adverse effects on the pregnant female and the developing fetus.

-

Test System: Pregnant Wistar rats (approximately 20-24 per group) are used.

-

Administration: The test substance is administered daily by diet or gavage during the period of major organogenesis (e.g., gestation days 5-20 for rats).

-

Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.

-

Fetal Examination: Shortly before natural delivery, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)

This assay detects genotoxic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

-

Test System: Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are used.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without an external metabolic activation system (S9 fraction).

-

Treatment: After a short exposure period (e.g., 3-6 hours), the substance is removed, and cells are incubated. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

-

Analysis: Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells. A statistically significant increase in micronuclei indicates a clastogenic or aneugenic effect.

Conclusion

The available toxicological data for this compound indicate a well-characterized safety profile. It exhibits moderate acute toxicity and is a skin and eye irritant. Repeated oral exposure in rats resulted in decreased body weight at high doses, but no significant organ toxicity. This compound is not genotoxic, carcinogenic, or a reproductive/developmental toxicant under the conditions of the studies. Its toxicity is primarily mediated by its metabolite, allyl alcohol. The established ADI and favorable RIFM safety assessment support its continued use as a flavoring and fragrance ingredient within the defined safe limits. This comprehensive guide provides the necessary technical information for informed risk assessment and further research by professionals in the field.

References

Metabolic Fate of Allyl Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl esters, a class of organic compounds characterized by an allyl group attached to a carboxylate, are prevalent in various industries, from flavorings and fragrances to the synthesis of polymers and pharmaceuticals. Understanding their metabolic pathways is crucial for assessing their safety, predicting potential toxicities, and designing safer alternatives. This technical guide provides a comprehensive overview of the metabolic fate of allyl esters in biological systems, with a focus on the core enzymatic reactions, toxicological implications, and the cellular signaling pathways affected by their metabolites. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Core Metabolic Pathway of Allyl Esters

The metabolism of allyl esters is a multi-step process initiated by hydrolysis and culminating in the formation of reactive intermediates and their subsequent detoxification products. The principal pathway involves two key enzymatic steps:

-

Hydrolysis: Allyl esters are rapidly hydrolyzed by carboxylesterases (CES), primarily in the liver and intestines, to yield allyl alcohol and the corresponding carboxylic acid. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the main enzymes responsible for this initial biotransformation.

-

Oxidation: The resulting allyl alcohol is a substrate for alcohol dehydrogenases (ADHs), which oxidize it to the highly reactive α,β-unsaturated aldehyde, acrolein. This conversion is a critical step in the toxification pathway.

-

Detoxification: Acrolein is a potent electrophile that readily reacts with cellular nucleophiles. The primary detoxification route for acrolein is through conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation leads to the formation of mercapturic acid derivatives, which are ultimately excreted in the urine.

Quantitative Analysis of Allyl Ester Metabolism

The rate and extent of allyl ester metabolism are critical determinants of their potential toxicity. Below are tables summarizing available quantitative data on enzyme kinetics and toxicological endpoints.

Enzyme Kinetic Parameters

Comprehensive kinetic data for the primary human enzymes involved in allyl ester metabolism are essential for building accurate pharmacokinetic models. While data for specific allyl esters are limited, the following tables provide relevant kinetic parameters for key enzymatic steps.

Table 1: Carboxylesterase (CES) Kinetic Parameters

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| p-Nitrophenyl acetate (B1210297) | hCES1 | 750 | 382 | |

| Ramipril | hCES1 | - | - | |

| Trandolapril | hCES1 | - | - | |

| Enalapril | hCES1 | - | - |

Table 2: Alcohol Dehydrogenase (ADH) Kinetic Parameters

| Substrate | Enzyme | Km (mM) | Vmax (min-1) | Source |

| Ethanol (B145695) | Human ADH1B1 | 0.048 | 9 | |

| Ethanol | Human ADH1B2 | 0.94 | 400 | |

| Ethanol | Human ADH1C*1 | 1.0 | 20 |

Note: Kinetic data for allyl alcohol with specific human ADH isoforms are not well-documented in the available literature. The provided data for ethanol illustrates the kinetic diversity among human ADH isoenzymes.

Table 3: Glutathione S-Transferase (GST) Kinetic Parameters

| Substrate | Enzyme | Km (µM) | kcat (s-1) | Source |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | hGSTP1-1 (Ile/Ala) | 330 ± 70 | - | |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | hGSTP1-1 (Val/Ala) | 1150 ± 70 | - |

Note: Specific kinetic constants for the conjugation of acrolein with individual human GST isoforms are not detailed in the reviewed literature. The data for the model substrate CDNB highlights the genetic variation in GSTP1-1 activity.

Toxicological Data

The toxicity of allyl esters is primarily attributed to the formation of acrolein. The following tables summarize acute and repeated-dose toxicity data for several allyl esters.

Table 4: Acute Toxicity of Allyl Esters

| Compound | Species | Route | LD50 (mg/kg) | Source |

| Allyl Acetate | Rat | Oral | 130 | |

| Allyl Heptanoate | Rat | Oral | 200-500 | |

| Allyl Hexanoate | Rat | Oral | 218 | |

| Allyl Isovalerate | Rat | Oral | 230 | |

| Allyl Phenylacetate | Rat | Oral | 405 |

Table 5: Repeated-Dose Toxicity of Allyl Esters (No-Observed-Adverse-Effect Level - NOAEL)

| Compound | Species | Duration | Route | NOAEL (mg/kg/day) | Source |

| Allyl Acetate | Rat | 90 days | Oral | 12.5 | |

| This compound | Rat | 28 days | Oral | 10 | |

| Allyl Hexanoate | Rat | 90 days | Oral | 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolism and toxicity of allyl esters.

In Vitro Metabolism of Allyl Acetate using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of allyl acetate in human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

-

Human liver microsomes (pooled)

-

Allyl acetate

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar, stable compound)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of allyl acetate in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Allyl acetate (final concentration 1 µM)

-

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile (e.g., 75 µL) with the internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining allyl acetate at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining allyl acetate versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

In Vivo Toxicokinetic Study of Allyl Acetate in Rats

This protocol describes a basic toxicokinetic study in rats following oral administration of allyl acetate to determine key pharmacokinetic parameters.

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Allyl acetate

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Metabolic cages (for urine and feces collection)

-

Analytical instrumentation (GC-MS or LC-MS/MS)

Procedure:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study. House animals individually in metabolic cages for urine and feces collection.

-

Dosing:

-

Prepare a dosing solution of allyl acetate in the vehicle at the desired concentration.

-

Administer a single oral dose of allyl acetate to each rat via gavage. A control group should receive the vehicle only.

-

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into heparinized tubes.

-

Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).

-

-

Sample Processing:

-

Blood: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

-

Urine: Measure the volume of urine collected and store samples at -80°C.

-

-

Sample Analysis:

-

Develop and validate an analytical method (e.g., GC-MS or LC-MS/MS) for the quantification of allyl acetate and its major metabolites (allyl alcohol and mercapturic acid derivatives) in plasma and urine.

-

Process the plasma and urine samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated method.

-

-

Data Analysis:

-

Plot the plasma concentration of allyl acetate and its metabolites versus time.

-

Calculate key toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) using appropriate pharmacokinetic software.

-

Signaling Pathways Affected by Allyl Ester Metabolites

The toxicity of allyl esters is largely mediated by the electrophilic reactivity of acrolein, which can dysregulate critical cellular signaling pathways.

Acrolein-Induced Oxidative Stress and MAPK Signaling

Acrolein is a potent inducer of oxidative stress through the depletion of intracellular glutathione and direct adduction to proteins. This oxidative stress can activate mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and JNK pathways, which are involved in inflammation and apoptosis.

Acrolein-Induced DNA Damage Response

Acrolein can form adducts with DNA, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. A key pathway activated by acrolein-induced DNA damage is the ATM-Chk2 signaling cascade, which can lead to cell cycle arrest and apoptosis.

Conclusion

The metabolism of allyl esters is a toxification pathway, leading to the formation of the highly reactive and toxic metabolite, acrolein. Understanding the enzymes involved, their kinetics, and the downstream cellular consequences is paramount for risk assessment and the development of safer chemical alternatives. This guide provides a foundational understanding of these processes, highlighting the need for further research to fill existing data gaps, particularly concerning the kinetic parameters of human enzymes involved in allyl ester metabolism. The provided experimental protocols offer a starting point for researchers to further investigate the metabolic fate and toxicological profile of this important class of compounds.

An In-depth Technical Guide to the Solubility of Allyl Heptanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl heptanoate (B1214049) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility of esters like allyl heptanoate is critical. This document presents quantitative solubility data in a clear, tabular format, details the experimental protocols for solubility determination, and provides a visual workflow for solvent selection.

Core Data: Solubility of this compound

This compound, a colorless liquid with a characteristic fruity aroma, exhibits varying degrees of solubility in organic solvents, largely influenced by the polarity and chemical structure of the solvent. Its ester functionality allows for miscibility with many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Alcohols | ||||

| Methanol | CH₃OH | Soluble | Not Specified | This compound is readily soluble in methanol.[1][2] |

| Ethanol (95%) | C₂H₅OH | 1 mL in 1 mL | Not Specified | Soluble in a 1:1 volume ratio.[3][4] |

| Ketones | ||||

| Acetone | C₃H₆O | Miscible | Not Specified | This compound is miscible with acetone.[5] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified | This compound is miscible with diethyl ether. |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified | Quantitative solubility has been determined to be 100 mg/mL. |

| Aqueous | ||||

| Water | H₂O | Insoluble | Not Specified | This compound is insoluble in water. |

Experimental Protocols

Accurate determination of solubility is paramount for many scientific applications. The following are detailed methodologies for key experiments related to the solubility of liquid compounds like this compound in organic solvents, based on established guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)

This method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Appropriate analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: To a series of screw-capped vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the solute in the solvent no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to separate. If necessary, centrifuge the samples at the same temperature to facilitate a clear separation of the liquid phase.

-

Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant using a calibrated pipette. Immediately dilute the aliquot with a known volume of the same solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

Protocol 2: Visual Determination of Miscibility

This qualitative method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvent

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

Initial Observation: In a clean, dry graduated cylinder or test tube, add a known volume of the organic solvent.

-

Addition of Solute: Gradually add a known volume of this compound to the solvent.

-

Mixing: Stopper the container and invert it several times or use a vortex mixer to ensure thorough mixing.

-

Observation for Phase Separation: Allow the mixture to stand undisturbed for a few minutes and observe for any signs of phase separation, such as the formation of layers or cloudiness (turbidity).

-

Varying Proportions: Repeat the procedure with different volume ratios of this compound to the organic solvent (e.g., 1:9, 5:5, 9:1) to confirm miscibility across all proportions.

-

Interpretation:

-

Miscible: If a single, clear liquid phase is observed at all proportions, the two liquids are considered miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the liquids form a single phase at some proportions but separate at others, they are partially miscible.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on solubility requirements.

Caption: A flowchart illustrating the decision-making process for selecting a suitable organic solvent for this compound based on solubility.

References

Allyl Heptanoate: A Technical Guide to its JECFA and FEMA GRAS Status

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and regulatory status of allyl heptanoate (B1214049) as a flavoring substance, focusing on its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and its Generally Recognized as Safe (GRAS) status as determined by the Flavor and Extract Manufacturers Association (FEMA). This document synthesizes key toxicological data, details experimental methodologies from pivotal studies, and presents metabolic pathways and experimental workflows through structured diagrams.

Regulatory Status and Identification

Allyl heptanoate, a synthetic flavoring substance with a fruity, pineapple-like aroma, has been evaluated by major international regulatory bodies for its safety in food.

-

JECFA: this compound is listed as JECFA number 4. In 1990, JECFA established a group Acceptable Daily Intake (ADI) for this compound, allyl hexanoate, and allyl isovalerate, which was maintained in 1996. This group ADI is 0-0.05 mg/kg of body weight, expressed as allyl alcohol.

-

FEMA GRAS: this compound is designated as FEMA number 2031 and is considered GRAS under the conditions of its intended use as a flavoring ingredient.

Table 1: Identification of this compound

| Identifier | Value |

| Chemical Name | 2-Propenyl heptanoate |

| Synonyms | Allyl enanthate, Allyl heptoate |

| CAS Number | 142-19-8 |

| JECFA Number | 4 |

| FEMA Number | 2031 |

| Chemical Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

Toxicological Data

The safety of this compound has been assessed through various toxicological studies, including acute, subchronic, and in vitro hydrolysis and metabolism studies.

Acute Oral Toxicity

Acute toxicity studies have been conducted in several rodent species to determine the median lethal dose (LD50).

Table 2: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg bw) | 95% Confidence Interval | Reference |

| Rat | Male & Female | 500 | 392-638 | Jenner et al., 1964 |

| Mouse | Male & Female | 630 | 514-772 | Jenner et al., 1964 |

| Guinea Pig | Male & Female | 444 | - | Jenner et al., 1964 |

Subchronic Oral Toxicity

A key subchronic toxicity study was conducted in rats to evaluate the effects of repeated dietary exposure to this compound.

Table 3: Summary of an 18-Week Subchronic Oral Toxicity Study of this compound in Rats

| Dietary Concentration (ppm) | Approximate Daily Intake (mg/kg bw) | Key Findings | Reference |

| 0 | 0 | Control group | Taylor et al., 1964 |

| 1000 | ~50 | Gross liver enlargement | Taylor et al., 1964 |

| 2500 | ~125 | Gross liver enlargement | Taylor et al., 1964 |

| 10000 | ~500 | Severe dose-related growth depression, poor food efficiency, gross liver enlargement, enlarged kidneys (both sexes), enlarged hearts (males only) | Taylor et al., 1964 |